molecular formula C16H17NO5 B2403272 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid CAS No. 864075-92-3

5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid

Cat. No.: B2403272
CAS No.: 864075-92-3
M. Wt: 303.314
InChI Key: OSRWSEOLCQIDEY-UHFFFAOYSA-N
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Description

5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of sustainability and process control .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated phenyl derivatives.

Scientific Research Applications

5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid depends on its specific applicationThe tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonylamino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a furan ring.

    tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the core structure.

Uniqueness

5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is unique due to the combination of a furan ring, a carboxylic acid group, and a Boc-protected amine. This combination provides distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-11-6-4-10(5-7-11)12-8-9-13(21-12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRWSEOLCQIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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